methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate
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Overview
Description
methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate is an organic compound with a complex structure that includes a furan ring substituted with chlorosulfonyl and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate typically involves the chlorosulfonation of a furan derivative. One common method includes the reaction of 2,5-dimethylfuran with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature and pressure, to ensure consistency and purity of the final product. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or other reduced derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Reduced Derivatives: Formed from reduction reactions.
Oxidation Products: Various oxidized forms of the furan ring.
Scientific Research Applications
methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate involves its reactive functional groups, which can interact with various molecular targets. The chlorosulfonyl group is highly electrophilic and can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The furan ring can also participate in π-π interactions and other non-covalent interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((chlorosulfonyl)methyl)benzoate: Similar in having a chlorosulfonyl group but differs in the aromatic ring structure.
6-Chlorosulfonylbenzoxazolin-2-ones: Contains a chlorosulfonyl group and a heterocyclic ring but differs in the specific ring structure and substituents.
Uniqueness
methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate is unique due to its specific combination of functional groups and the furan ring structure
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO5S/c1-4-6(8(10)13-3)7(5(2)14-4)15(9,11)12/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFXKTRRLNPSML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371645 |
Source
|
Record name | Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-34-5 |
Source
|
Record name | Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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